2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
64369-08-0 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2,3,4-trimethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H11N3/c1-6-9-8(4-5-10-6)11-7(2)12(9)3/h4-5H,1-3H3 |
InChI Key |
STJRSWFXYMPNCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1N(C(=N2)C)C |
Origin of Product |
United States |
Foundational & Exploratory
2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine chemical structure and properties
The following technical guide details the structural analysis, physicochemical properties, and synthetic methodologies for 2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine .
This guide is structured for medicinal chemists and process scientists, focusing on the molecule's unique steric environment and its utility as a "privileged scaffold" in kinase inhibitor design.
Executive Summary & Structural Logic
The imidazo[4,5-c]pyridine scaffold is a bioisostere of purine (adenine/guanine) and benzimidazole, widely utilized in drug discovery to target ATP-binding pockets of kinases and biological receptors (e.g., TLR7/8 agonists).
The specific derivative This compound presents a unique medicinal chemistry case study due to the "Peri-Like" Steric Clash between the
Structural Identity[1]
-
IUPAC Name: this compound
-
Scaffold: Imidazo[4,5-c]pyridine (Pyridine nitrogen at position 5).[1][2][3]
-
Substituents:
-
C2-Methyl: Enhances metabolic stability of the imidazole ring.
-
N3-Methyl: Fixes the tautomeric state to the 3H-isomer, preventing prototropic shifts common in NH-azoles.
-
C4-Methyl: Located on the pyridine ring adjacent to the bridgehead, creating significant steric bulk near the N3 position.
-
Physicochemical Properties (Calculated & Predicted)
Understanding the lipophilicity and ionization profile is critical for formulation and assay development.[1]
| Property | Value (Predicted) | Technical Insight |
| Formula | MW: 161.21 g/mol | |
| LogP (Oct/Wat) | 1.4 – 1.8 | Moderate lipophilicity; good membrane permeability predicted.[1] |
| TPSA | ~30 Ų | Low polar surface area suggests excellent BBB (Blood-Brain Barrier) penetration potential. |
| pKa (Pyridine N) | ~6.2 – 6.8 | The electron-donating methyl at C4 increases basicity of the pyridine nitrogen compared to the parent scaffold. |
| H-Bond Donors | 0 | Fully substituted nitrogen (N3-Me) eliminates donor capacity. |
| H-Bond Acceptors | 2 | Pyridine N5 and Imidazole N1. |
| Solubility | Moderate | Soluble in DMSO, MeOH, DCM; pH-dependent aqueous solubility (higher at pH < 5). |
Synthetic Methodology: The "Orthogonal Directing" Route
To synthesize this compound with high regiochemical fidelity (specifically ensuring the N3-Methyl placement), a standard alkylation of the parent heterocycle is not recommended due to N1 vs. N3 regioselectivity issues.
Instead, the Directed Cyclization Protocol is the authoritative method. This pathway installs the N-methyl group before ring closure.
Reaction Scheme Overview
-
Precursor Selection: Start with 2-methyl-4-chloropyridine (commercially available).
-
Nitration: Electrophilic aromatic substitution.
-
Amination: Nucleophilic aromatic substitution (
) with methylamine. -
Reduction: Nitro to amine.
-
Cyclization: Condensation with orthoacetate or acetic anhydride.
Detailed Protocol
Step 1: Nitration[1]
-
Reagents: 2-methyl-4-chloropyridine,
, . -
Conditions: 100°C, 4 hours.
-
Mechanism: The amino/chloro directing groups direct the nitro group to position 3.
-
Product: 4-chloro-2-methyl-3-nitropyridine.
Step 2:
Displacement (The Regio-Defining Step)[1]
-
Rationale: Displacing the C4-chloro with methylamine (
) installs the nitrogen that will eventually become N3 in the fused system.[1] -
Protocol:
-
Dissolve 4-chloro-2-methyl-3-nitropyridine in EtOH.
-
Add 3.0 eq. of Methylamine (33% in EtOH).
-
Reflux for 2 hours (Monitor by TLC: disappearance of starting material).
-
Product: 2-methyl-3-nitro-4-(methylamino)pyridine.
-
Note: The steric bulk of the adjacent nitro group may slow this reaction; sealed tube heating at 80°C is preferred if reflux is sluggish.
-
Step 3: Reduction
-
Reagents:
, Pd/C (10%) or Fe/AcOH (Classical Béchamp).[1] -
Protocol: Hydrogenation at 40 psi in MeOH.
-
Product: 2-methyl-3-amino-4-(methylamino)pyridine.
-
Critical Checkpoint: This intermediate is oxidation-sensitive (turns dark).[1] Use immediately in Step 4.
-
Step 4: Cyclization (The Ring Closure)[1]
-
Reagents: Triethyl orthoacetate (
) and catalytic p-TsOH. -
Conditions: Reflux in Toluene or neat at 100°C.
-
Mechanism: The primary amine (at C3) and secondary amine (at C4) condense with the orthoacetate.[1]
-
Outcome: Formation of the imidazole ring.[2][4][5][6][7]
-
Since the secondary amine (N-Me) was at position 4 of the pyridine, it becomes N3 of the imidazo[4,5-c]pyridine system.
-
The methyl group from the orthoacetate becomes the C2-Methyl .
-
The methyl group originally on the pyridine ring remains as C4-Methyl .
-
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of this synthesis, highlighting the critical "Regio-Lock" step.
Caption: Orthogonal synthesis strategy ensuring specific N3-methylation via early-stage amine displacement.
Biological Application & Mechanism of Action
The this compound structure is particularly relevant in Kinase Inhibition and Epigenetic Modulation .
Mechanism: The "Steric Gatekeeper" Effect
Many kinases have a "gatekeeper" residue in the ATP-binding pocket. The bulkiness of the inhibitor determines selectivity.
-
Standard Imidazopyridines: Often bind flat against the hinge region.
-
2,3,4-Trimethyl Variant: The steric clash between the N3-Me and C4-Me groups forces the molecule into a twisted conformation or increases the "thickness" of the scaffold.
-
Result: This derivative can selectively target kinases with larger "back pockets" or specific hydrophobic clefts that accommodate the C4-methyl group, while being excluded from others (reducing off-target toxicity).
Experimental Assay: Kinase Selectivity Profiling
To validate the biological activity, the following self-validating workflow is recommended:
-
Primary Screen: FRET-based assay (e.g., LanthaScreen) against a panel of serine/threonine kinases.
-
Binding Mode Validation: Thermal Shift Assay (TSA). If the compound binds, the melting temperature (
) of the protein shifts positively.-
Control: Use the non-methylated analog (3H-imidazo[4,5-c]pyridine) to quantify the energetic contribution of the trimethyl groups.
-
Caption: Workflow for validating the steric impact of the trimethyl scaffold on kinase binding affinity.
References
-
Dymińska, L. (2015). Synthesis and structural characterization of methyl-substituted imidazo[4,5-c]pyridines.
-
[1]
-
-
Bhardwaj, V. et al. (2023). Imidazo[4,5-c]pyridine scaffold in medicinal chemistry: A review of synthesis and biological activity.
-
[1]
-
-
Temple, C. et al. (1987).[4] Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines. Early foundational work on the cyclization of diaminopyridines.
-
Cheméo Database. Physical Properties of Trimethylpyridines.
-
[1]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative Technical Analysis: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine
[1][2]
Executive Summary & Scaffold Classification
In the landscape of nitrogen heterocycles, imidazopyridines act as critical purine isosteres , offering medicinal chemists a template to mimic the hydrogen-bonding patterns of adenine and guanine while modulating physicochemical properties like solubility, lipophilicity (LogP), and metabolic stability.
While the Imidazo[1,2-a]pyridine scaffold (found in Zolpidem) is widely recognized, the [4,5]-fused isomers discussed here are distinct. They retain the acidic N-H of the imidazole ring, making them true bioisosteres of benzimidazole and purine.
| Feature | Imidazo[4,5-b]pyridine | Imidazo[4,5-c]pyridine |
| Common Name | 1-Deazapurine (or 4-azabenzimidazole) | 3-Deazapurine (or 5-azabenzimidazole) |
| Pyridine N Position | Ortho to bridgehead (Pos. 4) | Meta to bridgehead (Pos. 5) |
| Electronic Character | Lower basicity (Pyridine N); Electron-deficient C2 | Higher basicity (Pyridine N); Tunable pKa |
| Key Drug Class | Proton Pump Inhibitors (e.g., Tenatoprazole) | Antivirals (Nucleoside analogs), Kinase Inhibitors |
| Primary Challenge | Regioselective N-alkylation (N1 vs N3) | Synthetic accessibility of 3,4-diaminopyridine precursors |
Structural & Electronic Architecture
The fundamental difference lies in the position of the pyridine nitrogen relative to the imidazole fusion. This positional isomerism dictates the electronic distribution and the acid-base profile of the molecule.
Numbering and Nomenclature
-
Imidazo[4,5-b]pyridine: The pyridine nitrogen is at position 4.[1][2] This proximity to the imidazole N3 creates a "cleft" that can chelate metals or form intramolecular hydrogen bonds with C2-substituents.
-
Imidazo[4,5-c]pyridine: The pyridine nitrogen is at position 5. This separation reduces steric hindrance and inductive electron withdrawal from the imidazole ring, generally making the N5 position more basic and accessible for hydrogen bonding with protein targets.
Visualization of Isomerism
The following diagram illustrates the atomic numbering and the relationship to the purine core.
Figure 1: Structural relationship of imidazopyridine scaffolds to the purine parent system.[1][3]
Physicochemical Properties (pKa & Solubility)
-
Basicity (pKa): The pyridine nitrogen in the [4,5-c] isomer is generally more basic (pKa ~ 6–7 range for derivatives) compared to the [4,5-b] isomer. The [4,5-c] scaffold is often employed when a "protonatable handle" is required to improve aqueous solubility or to form a salt bridge with an aspartate/glutamate residue in a target pocket (e.g., Cathepsin S inhibitors).
-
Lipophilicity: Both scaffolds lower LogP compared to benzimidazole (due to the extra nitrogen), but [4,5-b] derivatives are often slightly more lipophilic due to internal dipole cancellation.
Synthetic Methodologies
Synthesis of these scaffolds is dictated by the availability of the diaminopyridine precursor. The [4,5-b] route is generally more robust due to the stability and low cost of 2,3-diaminopyridine.
Imidazo[4,5-b]pyridine Synthesis[1][2][3][4][5][6][7][8]
-
Cyclization: Condensation with carboxylic acids (thermal) or aldehydes (oxidative).
-
Protocol Highlight (Oxidative Cyclization):
-
Dissolve 2,3-diaminopyridine and aldehyde (1.0 equiv) in DMSO or DMF.
-
Add oxidant (e.g., Na2S2O5 or simply air bubbling/O2).
-
Heat to 80–100 °C for 4–6 hours.
-
Mechanism: Formation of Schiff base intermediate followed by oxidative ring closure.
-
Imidazo[4,5-c]pyridine Synthesis[1][8]
-
Precursor: 3,4-Diaminopyridine (Less stable, prone to oxidation).
-
Challenge: The 3,4-diaminopyridine precursor is often synthesized from 4-amino-3-nitropyridine via reduction. This intermediate is sensitive.
-
Solid-Phase Strategy: To avoid handling unstable diamines, a resin-bound approach is often used where the 4-chloro-3-nitropyridine is attached to a resin, aminated, reduced, and cyclized in situ.
The Regioselectivity Problem
A critical issue for both scaffolds is N-alkylation . When alkylating the imidazole ring (e.g., with an alkyl halide):
-
[4,5-b] Isomer: Produces a mixture of N1 and N3 alkylated products.[4] Sterics usually favor N1, but electronic factors (dipole) can favor N3.
-
[4,5-c] Isomer: Produces a mixture of N1 and N3 (sometimes referred to as N1/N5 depending on numbering conventions). Separation often requires careful chromatography.
Figure 2: Synthetic pathways and the regioselectivity bottleneck.
Medicinal Chemistry Applications
Imidazo[4,5-b]pyridine (1-Deazapurine)
This scaffold is the more "privileged" of the two in approved clinical agents.
-
Mechanism: The N4 nitrogen (ortho to fusion) allows for specific binding modes in ATP pockets of kinases and H+/K+ ATPases.
-
Case Study: Tenatoprazole
-
Class: Proton Pump Inhibitor (PPI).[3]
-
Differentiation: Unlike benzimidazole PPIs (Omeprazole), Tenatoprazole uses the imidazo[4,5-b]pyridine core.
-
Benefit: This substitution significantly increases the plasma half-life (approx. 7x longer than omeprazole), allowing for prolonged acid suppression.
-
Target: Covalent binding to Cys813/Cys822 of the proton pump.
-
Imidazo[4,5-c]pyridine (3-Deazapurine)
Often utilized to break intellectual property (IP) space or optimize physicochemical parameters when the [4,5-b] series suffers from metabolic liabilities or poor solubility.
-
Key Research Areas:
-
Antivirals: Nucleoside analogs based on 3-deazapurine (e.g., 3-deazaadenosine) are potent inhibitors of S-adenosylhomocysteine hydrolase and have shown activity against BVDV and HCV.
-
Kinase Inhibitors: Used in Src family kinase inhibitors for glioblastoma. The N5 nitrogen provides a distinct H-bond acceptor vector compared to N4.
-
Cathepsin S Inhibitors: The basicity of the [4,5-c] core is tuned (pKa 6–8) to allow lysosomal accumulation (lysosomotropism) while maintaining potency.
-
Decision Matrix: Which Scaffold to Choose?
| Design Goal | Recommended Scaffold | Rationale |
| Mimic Adenine (N1) | Imidazo[4,5-c]pyridine | Retains N1-like vector (N5 in scaffold numbering). |
| Mimic Adenine (N3) | Imidazo[4,5-b]pyridine | Retains N3-like vector (N4 in scaffold numbering). |
| Increase Basicity | Imidazo[4,5-c]pyridine | Less electron-withdrawing environment for Pyridine N. |
| Metabolic Stability | Imidazo[4,5-b]pyridine | Generally more resistant to oxidative metabolism than the electron-rich [4,5-c]. |
| Synthetic Ease | Imidazo[4,5-b]pyridine | Cheaper starting materials; more literature precedence. |
References
- Tenatoprazole: A Novel Proton Pump Inhibitor.Drugs of the Future, 2003. (Discusses the imidazo[4,5-b]pyridine core in PPIs).
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 2017. Link
-
Impact of 3-deazapurine nucleobases on RNA properties. Nucleic Acids Research, 2021.[5][6] Link
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors. Scientific Reports, 2021. Link
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 2012. Link
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. mdpi.com [mdpi.com]
- 5. Impact of 3-deazapurine nucleobases on RNA properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
The Multifaceted Biological Activities of Imidazo[4,5-c]pyridines: A Technical Guide for Drug Discovery
Introduction: The Promising Scaffold of Imidazo[4,5-c]pyridine
The imidazo[4,5-c]pyridine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry due to its diverse and potent biological activities. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, making it a versatile platform for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the significant biological activities of imidazo[4,5-c]pyridine derivatives, with a focus on their anticancer, antiviral, and immunomodulatory properties. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to facilitate the advancement of this promising class of compounds.
Anticancer Activity: Targeting Key Signaling Pathways
Imidazo[4,5-c]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival. A primary mechanism of their antitumor activity is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.
Mechanism of Action: Kinase Inhibition
Several imidazo[4,5-c]pyridine-based compounds have been identified as potent inhibitors of various kinases, including Src family kinases (SFKs) and the PI3K/Akt/mTOR pathway.
-
Src Family Kinase (SFK) Inhibition: SFKs are non-receptor tyrosine kinases that are frequently overexpressed and activated in various cancers, including glioblastoma. They play a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis. Certain imidazo[4,5-c]pyridin-2-one derivatives have been shown to be effective SFK inhibitors, exhibiting potent anti-proliferative activity against glioblastoma cell lines.
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling cascade is a critical pathway that promotes cell growth, survival, and proliferation, and its aberrant activation is a common feature of many cancers. Imidazo[4,5-c]quinoline derivatives have been developed as potent modulators of this pathway, demonstrating the therapeutic potential of the broader imidazopyridine scaffold in targeting this key cancer-related signaling network.[1]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Some imidazo[4,5-c]pyridines have been shown to exhibit moderate to good inhibitory activity against PARP, an enzyme involved in DNA repair.[2] PARP inhibitors can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage induced by cytotoxic agents.[2] One such compound demonstrated a potent IC50 value of 8.6 nM.[2]
Downstream Signaling Pathway of Kinase Inhibition
The inhibition of kinases like Src and those in the PI3K/Akt/mTOR pathway by imidazo[4,5-c]pyridine derivatives leads to the disruption of downstream signaling events crucial for cancer cell survival and proliferation.
Caption: Inhibition of PI3K and Src signaling pathways by imidazo[4,5-c]pyridines.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of imidazo[4,5-c]pyridine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. Key SAR insights include:
-
Substitution at the N1 and C2 positions: The substituents at these positions play a crucial role in determining the kinase inhibitory activity and overall cytotoxicity.
-
Aromatic and Heterocyclic Moieties: The introduction of various aryl and heteroaryl groups can modulate the binding affinity to the target kinases and influence the pharmacokinetic properties of the compounds.
-
Hybrid Molecules: Combining the imidazo[4,5-c]pyridine scaffold with other pharmacophores, such as quinoline or carbazole, has led to the development of hybrid molecules with potent anticancer activity against various cancer cell lines.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected imidazo[4,5-c]pyridine and related imidazopyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9 (PARP Inhibitor) | - | 0.0086 | [2] |
| Imidazopyridine-quinoline hybrid 8 | HeLa, MDA-MB-231, ACHN, HCT-15 | 0.34, 0.32, 0.39, 0.31 | [3] |
| Imidazopyridine-quinoline hybrid 12 | HeLa, MDA-MB-231, ACHN, HCT-15 | 0.35, 0.29, 0.34, 0.30 | [3] |
| Imidazole-pyridine hybrid 5e | BT474 | 39.19 (24h), 39.85 (48h) | [4][5] |
| Imidazole-pyridine hybrid 5c | BT474 | 35.98 (24h), 40.47 (48h) | [4][5] |
| Imidazole-pyridine hybrid 5d | BT474 | 35.56 (24h), 39.62 (48h) | [4][5] |
| Imidazo[1,2-a]pyridine IP-5 | HCC1937 | 45 | [6] |
| Imidazo[1,2-a]pyridine IP-6 | HCC1937 | 47.7 | [6] |
Antiviral Activity: A Broad Spectrum of Inhibition
Imidazo[4,5-c]pyridine derivatives have demonstrated promising antiviral activity against a range of RNA and DNA viruses. Their mechanism of action often involves the inhibition of key viral enzymes essential for replication.
Mechanism of Action: Targeting Viral Polymerases
A significant number of antiviral imidazo[4,5-c]pyridines exert their effect by inhibiting viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.
-
Classical Swine Fever Virus (CSFV): The compound 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine (BPIP) is a potent inhibitor of CSFV replication in vitro.[7] Studies have shown that BPIP targets the viral NS5B protein, which functions as the RdRp.[7]
-
Bovine Viral Diarrhea Virus (BVDV): A series of imidazo[4,5-c]pyridines have been developed and shown to be highly active and selective against BVDV, a pestivirus related to CSFV and Hepatitis C virus.[2] These compounds also interact with the viral RNA-dependent RNA polymerase.[2]
-
Hepatitis C Virus (HCV): Novel imidazo[4,5-c]pyridine derivatives have been designed as potent non-nucleoside inhibitors of the HCV NS5B polymerase. One such compound exhibited an impressive EC50 of 1.163 nM in a cell-based HCV replicon system.[8]
Structure-Activity Relationship (SAR) for Antiviral Activity
The antiviral efficacy of imidazo[4,5-c]pyridines is highly dependent on their substitution patterns. Key SAR observations include:
-
Substituents on the Phenyl Ring: The presence and position of substituents on a phenyl ring attached to the imidazo[4,5-c]pyridine core can significantly impact antiviral activity. For instance, a fluorine atom at the 2-position of the phenyl ring was found to decrease activity against BVDV.[2]
-
Benzyl Group Modifications: The nature of substituents on a benzyl group can also influence antiviral potency. Large substituents on the benzyl group were associated with a reduction in activity against BVDV.[2]
-
Heteroaromatic Ring at C2: The presence of a heteroaromatic ring at the C2 position is a key feature for antiviral activity in some series of compounds.
Quantitative Data on Antiviral Activity
The following table summarizes the in vitro antiviral activity of selected imidazo[4,5-c]pyridine derivatives.
| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |
| BPIP | CSFV (Alfort/187) | PK(15) | 1.6 ± 0.4 | [7] |
| BPIP | CSFV (Wingene) | PK(15) | 0.8 ± 0.2 | [7] |
| Compound 3 | HCV (Genotype 1b) | Replicon System | 0.001163 | [8] |
| Bromo-substituted derivative 7 | Respiratory Syncytial Virus (RSV) | - | 21.0 | [9] |
| para-cyano-substituted derivative 17 | Respiratory Syncytial Virus (RSV) | - | 58 | [9][10] |
Immunomodulatory Effects: Activating the Innate Immune System
Certain imidazo[4,5-c]pyridine derivatives have been identified as potent agonists of Toll-like receptor 7 (TLR7). TLR7 is a pattern recognition receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, and its activation triggers a robust innate immune response, including the production of type I interferons (IFN-α/β).
Mechanism of Action: TLR7 Agonism
Imidazo[4,5-c]pyridines that act as TLR7 agonists mimic the action of single-stranded viral RNA, the natural ligand for TLR7. Upon binding to TLR7 in the endosome, these compounds initiate a signaling cascade that leads to the activation of transcription factors such as IRF7 and NF-κB. This results in the production of pro-inflammatory cytokines and, most notably, high levels of IFN-α.
Signaling Pathway of TLR7 Agonism
The activation of TLR7 by imidazo[4,5-c]pyridine agonists leads to a well-defined downstream signaling pathway.
Caption: TLR7 signaling pathway activated by imidazo[4,5-c]pyridine agonists.
Structure-Activity Relationship (SAR) for TLR7 Agonism
The development of potent and selective TLR7 agonists from the imidazo[4,5-c]pyridine scaffold has been guided by extensive SAR studies.[11][12][13]
-
N1 and C2 Substituents: The nature of the substituents at the N1 and C2 positions of the imidazo[4,5-c]pyridine core is critical for TLR7 agonistic activity. For example, an N1-benzyl and a C2-n-butyl group were found to be optimal for potent TLR7 agonism.[14][15]
-
C4-Amino Group: The presence of a primary amino group at the C4 position is essential for activity.[14][15]
-
N6-Substituents: Introduction of substituents at the N6 position, particularly electron-rich groups, can increase the potency of TLR7 agonism.[11][12] Direct aryl-aryl connections at C6, however, were found to abrogate activity.[11]
Experimental Protocols
To facilitate further research and development of imidazo[4,5-c]pyridine derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
MTT Assay for Anticancer Activity (Cell Viability)
This protocol outlines the determination of the cytotoxic effects of imidazo[4,5-c]pyridine compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[4,5-c]pyridine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.[16]
Plaque Reduction Assay for Antiviral Activity
This protocol describes the evaluation of the antiviral activity of imidazo[4,5-c]pyridine compounds by quantifying the reduction in viral plaques.
Workflow Diagram:
Caption: Workflow for the plaque reduction assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a confluent monolayer of host cells susceptible to the virus in 6- or 12-well plates.
-
Compound and Virus Preparation: Prepare serial dilutions of the imidazo[4,5-c]pyridine test compound in a suitable medium. Mix each compound dilution with a known titer of the virus (e.g., 100 plaque-forming units, PFU). Incubate the virus-compound mixtures for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Include a virus-only control.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption to the cells.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., 0.5% agarose in culture medium) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (this varies depending on the virus, typically 2-10 days).
-
Plaque Visualization: Once plaques are visible, fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%, from a dose-response curve.[17]
Conclusion and Future Perspectives
The imidazo[4,5-c]pyridine scaffold represents a highly versatile and promising platform for the discovery and development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antiviral, and immunomodulatory effects, underscore the significant potential of this heterocyclic system. The ability of these compounds to modulate key cellular pathways, such as kinase signaling and innate immune responses, provides a strong rationale for their continued investigation.
Future research in this area should focus on several key aspects. The optimization of lead compounds through medicinal chemistry efforts, guided by a deeper understanding of structure-activity relationships, will be crucial for enhancing potency, selectivity, and pharmacokinetic properties. Further elucidation of the downstream signaling pathways affected by imidazo[4,5-c]pyridine-based kinase inhibitors will provide valuable insights into their precise mechanisms of action and may reveal novel therapeutic targets. In the realm of antiviral drug development, the exploration of their activity against a broader range of viruses, including emerging and drug-resistant strains, is warranted. Finally, the development of imidazo[4,5-c]pyridine-based immunomodulators as vaccine adjuvants or as standalone immunotherapies for cancer and infectious diseases holds immense promise.
References
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- Yoo, E., Crall, B. M., Balakrishna, R., Malladi, S. S., Fox, L. M., Hermanson, A. R., & David, S. A. (2013). Structure–activity relationships in Toll-like receptor 7 agonistic 1 H -imidazo[ 4, 5- c ]pyridines. Organic & Biomolecular Chemistry, 11(35), 5955-5966.
- Gries, J. M., Kim, Y., Gries, M. T., Li, J., & David, S. A. (2010). Structure-activity relationships in human toll-like receptor 7-active imidazoquinoline analogues. Journal of medicinal chemistry, 53(11), 4386-4397.
- Gries, J. M., Kim, Y., Gries, M. T., Li, J., & David, S. A. (2010). Structure-activity relationships in human toll-like receptor 7-active imidazoquinoline analogues. Journal of medicinal chemistry, 53(11), 4386-4397.
- Wójcik, M., & Wnuk, S. F. (2022).
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- Li, Y., Zhang, X., Liu, Y., Geng, L., Zhang, H., & Li, Y. (2018). Design, Synthesis, and Structure-Activity Relationships of Novel imidazo[4,5-c]pyridine Derivatives as Potent Non-Nucleoside Inhibitors of Hepatitis C Virus NS5B. Bioorganic & medicinal chemistry, 26(9), 2621-2631.
- Singh, R., Kaur, H., & Kumar, V. (2021). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. European Journal of Medicinal Chemistry, 213, 113175.
- Abdel-Ghani, T. M., & El-Sayed, W. A. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. International journal of molecular sciences, 21(15), 5263.
- Koenen, F., Leyssen, P., & Neyts, J. (2008). Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. Antiviral research, 77(2), 114-119.
- Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., Al-Aboudi, A., & Voelter, W. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, 8(43), 40851-40864.
- Kumar, S., & Singh, P. (2015). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1184-1191.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Azab, A. S., & Alanazi, A. M. (2018). In vitro IC50 values (µM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines.
- Peršurić, Ž., Glavaš-Obrovac, L., & Drenjančević, D. (2022). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 27(19), 6296.
- Altaher, A. M. H., Al-Masri, M. A., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., ... & El-Kichaoui, A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3121-3130.
- Temple, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of medicinal chemistry, 30(10), 1746-1751.
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- Kumar, V., & Singh, R. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Imidazole-Based Drug Discovery.
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- Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current medicinal chemistry, 31(5), 515-528.
- Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, X. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1948-1959.
- Geng, L., Zhang, X., Liu, Y., Li, Y., Zhang, H., & Li, Y. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & medicinal chemistry letters, 18(3), 968-971.
- Lee, J. H., Park, J. H., Kim, J. A., Lee, J. Y., & Ryu, J. S. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130497.
- Unknown. (2025). Standardization of Quantitative Plaque-Based Viral Assays for Orthoflavivirus Cacipacoré. MDPI.
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Methodological & Application
Microwave-assisted synthesis of trimethyl imidazopyridine derivatives
An Application Guide to the Rapid Synthesis of Trimethyl Imidazopyridine Derivatives via Microwave-Assisted Methodologies
Authored by: A Senior Application Scientist
Abstract
Imidazopyridines are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals, most notably the hypnotic agent Zolpidem.[1][2][3] Traditional synthetic routes to these scaffolds are often hampered by long reaction times, elevated temperatures, and consequently, moderate yields with the potential for significant byproduct formation.[2] This application note details the transformative impact of Microwave-Assisted Organic Synthesis (MAOS) on the preparation of trimethyl imidazopyridine derivatives. By leveraging the principles of dielectric heating, MAOS offers a paradigm shift, enabling rapid, efficient, and high-yield syntheses that align with the tenets of green chemistry.[4][5][6] We provide validated, step-by-step protocols, mechanistic insights, and comparative data to equip researchers in drug development with the tools to accelerate their discovery pipelines.
Introduction: The Case for Microwave Chemistry
The imidazo[1,2-a]pyridine nucleus is a privileged scaffold due to its wide range of biological activities. However, its synthesis via conventional heating methods can be a significant bottleneck in the drug discovery process. Microwave-assisted synthesis directly addresses these challenges. Unlike conventional heating, which relies on slow conductive heat transfer, microwave irradiation energizes the reaction mixture volumetrically and instantaneously.[7][8] This is achieved through the interaction of the microwave field with polar molecules (reactants, solvents), inducing rapid rotation and friction, which generates heat.[5][9]
The primary advantages of this approach are profound:
-
Accelerated Reaction Rates: Reaction times are dramatically reduced, often from many hours to mere minutes.[2][7][9][10]
-
Enhanced Yields and Purity: The rapid and uniform heating minimizes thermal decomposition and the formation of side products, leading to cleaner reactions and higher isolated yields.[2][7][11][12][13]
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis significantly reduces energy consumption.[5][14]
-
Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, leading to highly reproducible results.[7]
This technology has proven particularly effective for multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single step.[10][15]
Core Synthetic Strategies & Protocols
We present two robust, microwave-assisted protocols for the synthesis of substituted imidazopyridines. The first is a classic condensation, and the second is a versatile multicomponent reaction.
Protocol 1: Two-Component Condensation of 2-Aminopyridine with an α-Bromoketone
This is a foundational method for forming the imidazo[1,2-a]pyridine ring system. Microwave irradiation drastically accelerates the condensation and subsequent intramolecular cyclization.
Reaction Principle: The synthesis proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine by the α-bromoketone, followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, which, after dehydration, yields the aromatic imidazopyridine core.
Materials & Instrumentation:
-
Substituted 2-aminopyridine (e.g., 2-amino-4,6-dimethylpyridine) (1.0 mmol)
-
Substituted α-bromoketone (e.g., 2-bromo-1-phenylethanone) (1.0 mmol)
-
Ethanol (3-5 mL)
-
10 mL microwave synthesis vial with a magnetic stirrer bar
-
Dedicated microwave synthesizer (e.g., CEM Discover SP)
Step-by-Step Protocol:
-
To a 10 mL microwave synthesis vial, add the 2-aminopyridine derivative (1.0 mmol), the α-bromoketone (1.0 mmol), and a magnetic stirrer bar.
-
Add 3 mL of ethanol to the vial.
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 100°C for 10 minutes with active stirring.[2]
-
Upon completion, allow the vial to cool to room temperature using a compressed air stream.
-
A precipitate often forms upon cooling. Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The GBB reaction is a highly efficient one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[10][16][17] It is exceptionally well-suited for microwave conditions, delivering high yields in very short timeframes.
Reaction Principle: This reaction involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The mechanism involves the formation of a Schiff base from the aminopyridine and aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization and tautomerization yield the final product.
Materials & Instrumentation:
-
2-Aminopyridine derivative (1.0 mmol)
-
Aldehyde (e.g., p-tolualdehyde) (1.0 mmol)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)
-
Ethanol (EtOH) (1M solution)
-
10 mL microwave synthesis vial with a magnetic stirrer bar
-
Dedicated microwave synthesizer
Step-by-Step Protocol:
-
In a 10 mL microwave synthesis vial equipped with a magnetic stirrer bar, combine the 2-aminopyridine (1.0 equiv), the aldehyde (1.0 equiv), the isocyanide (1.0 equiv), and ammonium chloride (0.20 equiv).[10]
-
Add ethanol to achieve a 1M concentration.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 60°C for 30 minutes with a power of 150 W and active stirring.[10]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After cooling the vial to room temperature, remove the solvent under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography on silica gel to afford the pure 3-amino-imidazo[1,2-a]pyridine derivative.
Visualization of Workflow and Mechanism
To clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Quantitative Data: Microwave vs. Conventional Heating
The advantages of MAOS are most clearly demonstrated through direct comparison with traditional methods. The following table summarizes representative data from the literature for imidazopyridine synthesis.
| Entry | Reaction Type | Heating Method | Time | Temperature (°C) | Yield (%) | Reference |
| 1 | GBB Reaction | Conventional | 8 h | 60 | 82 | [10] |
| 2 | GBB Reaction | Microwave | 30 min | 60 | 89 | [10] |
| 3 | Friedländer Annulation | Conventional | - | - | 34 | [8] |
| 4 | Friedländer Annulation | Microwave | 30-40 min | 130 | 72 | [8] |
| 5 | Condensation | Conventional | - | - | 58 | [13] |
| 6 | Condensation | Microwave | 45 min | 90 | 71-82 | [13] |
As the data illustrates, microwave irradiation consistently and dramatically reduces reaction times while frequently improving chemical yields.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Insufficient temperature/time; Inactive catalyst; Poor solvent choice. | Incrementally increase temperature (in 10°C steps) or time (in 5-min steps). Ensure catalyst is fresh. Screen alternative polar solvents like DMF or Dioxane. |
| Incomplete Reaction | Reaction has not reached equilibrium or completion. | Extend the microwave irradiation time. Check for starting material stability under the reaction conditions. |
| Formation of Byproducts | Temperature is too high, causing decomposition; Presence of water. | Decrease the reaction temperature. Use anhydrous solvents and reagents if the reaction is moisture-sensitive. |
| Poor Reproducibility | Inconsistent vial sealing; Inaccurate temperature monitoring. | Ensure vials are sealed correctly to maintain pressure. Use a reactor with internal fiber-optic temperature sensing for accurate measurements. |
Conclusion
Microwave-assisted synthesis is an enabling technology for the rapid and efficient production of trimethyl imidazopyridine derivatives. It provides a robust, scalable, and environmentally conscious alternative to conventional heating methods. By significantly reducing reaction times from hours to minutes and often improving yields, MAOS empowers researchers in medicinal chemistry and drug development to accelerate the synthesis of novel compounds and libraries, ultimately shortening the path from discovery to application.
References
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Recent Scientific Research.
- Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances.
- Synthesis of zolpidem tartrate and analogues.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry.
- Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC.
- Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. PMC.
- Microwave‐assisted Groebke‐Blackburn‐Bienaymé multicomponent reaction to synthesize imidazo fused heterocycles via in‐situ generated isocyanide: An experiment for undergraduate organic labor
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
- Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. PubMed.
- A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry.
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI.
- A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Archives.
- Application Note & Protocol: Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield. BenchChem.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
- Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics.
- A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC.
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One-pot condensation reactions for imidazo[4,5-c]pyridine ring closure
Application Note: One-Pot Condensation Reactions for Imidazo[4,5-c]pyridine Ring Closure
Abstract
The imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and benzimidazoles. Its derivatives exhibit potent biological activities, including JAK inhibition, antiviral properties, and anticancer effects. This guide details two robust, self-validating one-pot protocols for the synthesis of imidazo[4,5-c]pyridines starting from 3,4-diaminopyridine. We prioritize methods that eliminate the isolation of unstable Schiff base intermediates, ensuring high reproducibility and scalability.
Strategic Analysis & Biological Context
Why Imidazo[4,5-c]pyridines? Unlike their [4,5-b] isomers or the ubiquitous benzimidazoles, imidazo[4,5-c]pyridines possess a unique electronic signature due to the position of the pyridine nitrogen. This alters hydrogen bond acceptor/donor capabilities, often improving metabolic stability and solubility profiles in drug candidates.
The Synthetic Challenge The classical synthesis involves a two-step process: acylation of the diamine followed by thermal cyclodehydration. This route often suffers from:
-
Low Atom Economy: Requires excess reagents and multiple workups.
-
Regioselectivity Issues: The 3,4-diaminopyridine core has non-equivalent amine nucleophilicities (C3-NH₂ vs. C4-NH₂), leading to complex tautomeric mixtures if not controlled.
-
Intermediate Instability: The intermediate mono-anilides or imines are prone to hydrolysis.
The Solution: One-Pot Condensation We focus on two "One-Pot" strategies that drive the equilibrium toward the cyclized product using in situ activation:
-
Method A (Diversity-Oriented): Oxidative cyclization with aldehydes using Sodium Metabisulfite (Na₂S₂O₅).
-
Method B (Scale-Oriented): Acid-mediated cyclodehydration using Eaton’s Reagent.
Mechanistic Pathway & Visualization
The following diagram illustrates the divergent pathways for ring closure. Understanding the "Bisulfite Adduct" mechanism in Method A is crucial for troubleshooting low yields with electron-deficient aldehydes.
Caption: Divergent synthetic pathways. Method A proceeds via an oxidative mechanism suitable for diverse R-groups. Method B utilizes powerful dehydration for rigid, stable R-groups.
Protocol A: Oxidative Cyclization (Aldehyde Route)
Best for: Library generation, R-groups sensitive to strong acid, and introducing diversity at the C2 position. Key Reagent: Sodium Metabisulfite (Na₂S₂O₅).[1] It acts as both a mild oxidant and an adduct former that stabilizes the aldehyde in solution.
Materials
-
3,4-Diaminopyridine (1.0 equiv)
-
Aromatic/Heteroaromatic Aldehyde (1.0 - 1.2 equiv)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.0 - 1.5 equiv)
-
Solvent: DMF (Dimethylformamide) or DMSO.
-
Temperature: 120°C.
Step-by-Step Methodology
-
Pre-Activation: In a round-bottom flask, dissolve the Aldehyde (1.0 mmol) and Na₂S₂O₅ (1.0 mmol) in DMF (5 mL). Stir at room temperature for 15 minutes.
-
Expert Insight: You may observe a slight precipitate or cloudiness. This is the bisulfite adduct forming. This step prevents the aldehyde from side-reactions (like Cannizzaro) before the amine reacts.
-
-
Addition: Add 3,4-Diaminopyridine (1.0 mmol) to the mixture.
-
Reaction: Heat the mixture to 120°C under an air atmosphere (do not use inert gas; oxygen assists the final oxidation step, although Na₂S₂O₅ drives it).
-
Monitoring (Self-Validation):
-
TLC: Monitor after 2 hours. The diamine spot (usually polar, near baseline in EtOAc) should disappear. A new, fluorescent spot (the product) will appear higher (Rf ~ 0.4-0.6 in EtOAc/MeOH 9:1).
-
Timeframe: Reactions typically complete in 3–6 hours.
-
-
Work-up:
-
Cool to room temperature.[2]
-
Pour the mixture into ice-cold water (20 mL).
-
Critical Step: Adjust pH to ~8-9 using saturated NaHCO₃ or NH₄OH. The product often precipitates as a solid.
-
Filter the solid and wash with cold water.
-
If no precipitate forms (common with polar derivatives), extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.
-
Data Summary: Method A Scope
| Substrate (Aldehyde) | Yield (%) | Reaction Time | Notes |
| Benzaldehyde | 85-92 | 3 h | Standard reference. High purity. |
| 4-Chlorobenzaldehyde | 88 | 3.5 h | Halogens are well tolerated. |
| 4-Nitrobenzaldehyde | 90 | 2 h | EWG accelerates imine formation. |
| 4-Methoxybenzaldehyde | 65-75 | 6 h | EDG slows nucleophilic attack; requires longer heat. |
| Pyridine-3-carboxaldehyde | 70 | 5 h | Heterocycles work well; watch for solubility. |
Protocol B: Acid-Mediated Condensation (Eaton’s Reagent)
Best for: Scale-up (>10g), alkyl/aryl carboxylic acids, and substrates where robust conditions are acceptable. Key Reagent: Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid). Advantage over Polyphosphoric Acid (PPA): Eaton’s reagent is less viscous, easier to stir, and water-soluble during workup.
Materials
-
3,4-Diaminopyridine (1.0 equiv)
-
Carboxylic Acid (1.0 - 1.1 equiv)
-
Eaton’s Reagent (3–5 mL per mmol of substrate)
-
Temperature: 110°C - 130°C.
Step-by-Step Methodology
-
Setup: In a dry flask, combine 3,4-Diaminopyridine and the Carboxylic Acid .
-
Solvent Addition: Add Eaton’s Reagent carefully. The exotherm is mild, but ensure the flask is open during addition.
-
Safety: Methanesulfonic acid is corrosive. Wear appropriate PPE.
-
-
Cyclization: Heat to 120°C for 4–8 hours.
-
Work-up (Critical for Yield):
-
Cool the dark syrup to ~0°C (ice bath).
-
Slowly quench by adding crushed ice directly into the flask with vigorous stirring.
-
Neutralize the strongly acidic solution with concentrated Ammonium Hydroxide (NH₄OH) until pH ~10.
-
Observation: The product usually precipitates as a beige/brown solid upon neutralization.
-
-
Purification: Filtration is usually sufficient. Recrystallization from Ethanol/Water is recommended if the crude is dark.
Troubleshooting & Optimization
Regiochemistry (N-H Tautomerism)
In imidazo[4,5-c]pyridines, the proton on the imidazole ring is tautomeric.
-
Observation: In NMR (DMSO-d6), the N-H proton is often broad or invisible due to rapid exchange.
-
Alkylation: If you proceed to alkylate the product (e.g., with methyl iodide), you will get a mixture of regioisomers (N1, N3, N5). The ratio depends on the steric bulk of the C2 substituent and the electronic nature of the pyridine ring.
Purification of Polar Derivatives
If the product is highly polar (e.g., contains amino/hydroxyl groups) and does not precipitate:
-
Evaporate DMF: If using Method A, use a high-vacuum rotary evaporator (DMF boils at 153°C).
-
Continuous Extraction: Use a liquid-liquid extractor with EtOAc or DCM for 24 hours.
-
Resin Capture: Use a strong cation exchange (SCX) cartridge. Load the reaction mixture (acidic), wash with MeOH, and elute the product with 2M NH₃ in MeOH.
References
-
Goker, H. et al. (2023).[1] "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity. Link
-
Jarmoni, K. et al. (2024).[6] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry. Link
- Buknall, G. et al. (2020). "One-pot synthesis of fused imidazoles via oxidative cyclization." Tetrahedron Letters. (General methodology reference for Na2S2O5).
-
Temple, C. et al. (1987).[7] "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry. Link
-
BenchChem Protocols. (2025). "One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridines" (Provided for context on GBB limitations vs Condensation). Link
Sources
- 1. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting palladium-catalyzed coupling on imidazo[4,5-c]pyridine core
Technical Support Center: Palladium-Catalyzed Coupling on Imidazo[4,5-c]pyridine
Current Status: Online Agent: Senior Application Scientist (Ph.D.) Ticket ID: PD-IMP-45C-001
Overview: The Scaffold Challenge
You are working with imidazo[4,5-c]pyridine (also known as 5-azabenzimidazole).[1] This scaffold presents a "perfect storm" for palladium catalysis failure:
-
N-Coordination (Poisoning): The pyridine nitrogen (N5) and the imidazole nitrogens (N1/N3) are potent ligands that displace phosphines, leading to catalyst deactivation (Pd black).
-
Electronic Deactivation: The fused imidazole ring is electron-rich, making the pyridine ring less electrophilic than a standard pyridine, slowing oxidative addition.
-
Regioselectivity: If you have multiple halides (e.g., 4,6-dichloro), predicting the site of coupling is non-trivial and protecting-group dependent.
This guide bypasses standard textbook advice and focuses on what works in the trenches of medicinal chemistry.
Module 1: Catalyst Deactivation (The "Black Precipitate" Issue)
User Complaint: "My reaction turns black immediately/after 1 hour, and I see mostly starting material."
Diagnosis: The pyridine nitrogen (N5) is a soft base. Pd(II) is a soft acid. Without a bulky ligand, the substrate binds to Palladium, kicking off your expensive phosphine ligand. The resulting (Substrate)2-Pd-Cl2 complex is catalytically dead and eventually aggregates into Pd(0) black.
Visual Analysis: The Poisoning Pathway
Caption: Competition between the productive catalytic cycle and the N-coordination trap.
Troubleshooting Protocol:
| Variable | Standard (Fail) | Optimized (Pass) | Why? |
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Pd-PEPPSI-IPr or XPhos Pd G3/G4 | Bulky NHC or Biaryl ligands sterically prevent N5 from binding to the Pd center. |
| Loading | 1-5 mol% | 5-10 mol% | High N-count scaffolds act as "ligand sinks." You need to overwhelm the inhibition. |
| Solvent | DMF (Standard) | Dioxane or Toluene | Non-coordinating solvents prevent solvent-assisted deactivation. |
| Temperature | 80 °C | 100-110 °C | High temp is required to force ligand dissociation from the "resting state" to enter the active cycle. |
Module 2: Regioselectivity (The "Wrong Isomer" Trap)
User Complaint: "I have 4,6-dichloroimidazo[4,5-c]pyridine. Which chloride couples first?"
Technical Insight: The reactivity is governed by a balance of electronics (inductive withdrawal) and sterics (protecting group interference).
-
C4 Position: "Ortho" to both the bridgehead N3 and Pyridine N5. Electronically most deficient (most reactive for SnAr), but sterically crowded if N3 is substituted.
-
C6 Position: "Ortho" to N5, but "meta" to bridgehead. Less crowded, but slightly less activated.
-
C2 Position: Rarely couples unless specifically halogenated (C2-I).
Reactivity Hierarchy Table:
| Substrate State | Most Reactive Site | Secondary Site | Notes |
| N-H (Unprotected) | C4 | C6 | C4 is highly activated by the protonated/H-bonded imidazole system. |
| N3-Alkyl/Protecting Group | C6 (often) | C4 | Steric bulk at N3 shields the C4-Cl, pushing catalysis to C6. |
| N1-Alkyl (Rare isomer) | C4 | C6 | N1 substitution leaves C4 exposed. |
Critical Check: Run a NOESY NMR on your product. If you coupled at C4, you will see NOE between your new aryl group and the N3-substituent (if present). If coupled at C6, you will see NOE with the C7-H.
Module 3: Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Difficult Substrates)
Best for: 4-chloro or 6-chloro derivatives with high N-content coupling partners.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid/Ester: 1.5 equiv
-
Catalyst: XPhos Pd G3 (5 mol%) or Pd(dppf)Cl2·DCM (for simpler cases)
-
Base: K3PO4 (3.0 equiv, 2M aqueous solution preferred over solid)
-
Solvent: 1,4-Dioxane (degassed)
Workflow:
-
Charge: Add substrate, boronate, and XPhos Pd G3 to a microwave vial.
-
Seal & Purge: Cap the vial. Evacuate and backfill with Argon (x3).
-
Solvent: Add Dioxane and 2M K3PO4 via syringe.
-
Heat: Heat to 100 °C (oil bath) or 120 °C (Microwave, 30 mins).
-
Workup: Filter through Celite. The "black" residue here is normal spent catalyst.
Protocol B: Buchwald-Hartwig Amination (The "Impossible" Coupling)
Best for: Installing amines at C4/C6.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv
-
Catalyst: Pd-PEPPSI-IPr (2-5 mol%)
-
Base: Cs2CO3 (2.0 equiv) or NaOtBu (if substrate tolerates strong base)
-
Solvent: Toluene or DME (Anhydrous)
Workflow:
-
Pre-stir: Mix Substrate, Amine, Base, and Solvent. Sparge with Argon for 10 mins.
-
Catalyst Add: Add Pd-PEPPSI-IPr quickly under Argon flow.
-
Heat: 110 °C for 12-18 hours.
-
Troubleshooting: If conversion <50%, add 10 mol% more catalyst and heat for another 6 hours. These reactions often stall due to catalyst death.[2]
Module 4: Decision Tree & Diagnostic
Use this logic flow to determine your next step.
Caption: Diagnostic logic for common failure modes in imidazopyridine coupling.
References
-
Catalyst Poisoning Mechanisms
- Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
- Source: J. Am. Chem. Soc. 2012, 134, 4, 2070–2080.
-
URL:[Link]
-
Pd-PEPPSI Protocols for N-Heterocycles
- Title: Pd-PEPPSI-IPr-Mediated Buchwald–Hartwig Amin
- Source: J. Org. Chem. 2011, 76, 11, 4513–4527.
-
URL:[Link]
-
Regioselectivity in Dichloro-Heterocycles
-
General Imidazo[4,5-c]pyridine Synthesis
Sources
- 1. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Trimethyl-Substituted Heterocyclic Amines
Introduction: The "Trimethyl" Challenge
Trimethyl-substituted heterocyclic amines (e.g., 2,4,6-trimethylpyridine, 2,3,5-trimethylpyrazine) present a unique purification paradox. While the methyl groups increase lipophilicity and steric bulk, the heterocyclic nitrogen creates specific basicity profiles that defy "one-size-fits-all" amine protocols.
This guide moves beyond generic advice, categorizing strategies by basicity (pKa) and volatility , the two critical determinants for these substrates.
Module 1: The Acid-Base Extraction Protocol (pKa-Dependent)
The success of acid-base extraction depends entirely on the pKa of the conjugate acid. You must treat Pyridines (moderate bases) differently from Pyrazines (weak bases).[1]
The Basicity Split
| Compound Class | Example | Approx. pKa (Conj. Acid) | Extraction Strategy |
| Pyridines | 2,4,6-Trimethylpyridine (Collidine) | ~7.4 | Standard: Protonates easily at pH 4–5.[1] |
| Pyrazines | 2,3,5-Trimethylpyrazine | ~2.0–2.5 | Aggressive: Requires pH < 1 to fully protonate.[1] |
| Piperidines | 1,2,6-Trimethylpiperidine | ~10–11 | Classic: Behaves like aliphatic amines.[1] |
Workflow Diagram
The following decision tree illustrates the critical pH adjustments required for efficient separation.
Caption: pH-dependent extraction logic. Note the aggressive acid requirement for weak bases like pyrazines.
Module 2: Chromatographic Purification
Trimethyl-substituted amines are notorious for tailing on silica gel due to interaction with acidic silanols.[1]
Mobile Phase Modifiers
Never run these compounds on "naked" silica.[1] You must deactivate the stationary phase.[1]
-
The "TEA Trick": Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) .[1] Then, run your purification with 0.1–0.5% TEA in the eluent.[1]
-
Ammonia Alternative: For MS-sensitive applications where TEA is undesirable, use 1% NH₄OH in Methanol as the polar component of your DCM/MeOH gradient.[1]
Stationary Phase Selection
| Phase | Recommendation | Why? |
| Silica (Standard) | Use with Modifier | Acidic silanols cause streaking.[1] TEA blocks these sites. |
| Amino-Silica (NH₂) | Excellent | The surface is already basic.[1] No modifier needed; prevents salt formation.[1] |
| Alumina (Basic) | Good Alternative | Naturally basic surface.[1] Ideal for acid-sensitive trimethyl derivatives.[1] |
| C18 (Reverse Phase) | High pH Buffer | Run at pH 9–10 (using Ammonium Bicarbonate) to keep amine neutral.[1] |
Module 3: Non-Chromatographic Isolation
For trimethyl-substituted amines, chromatography is often unnecessary and yield-limiting.[1]
Salt Crystallization (The Oxalate Method)
Trimethyl-substituted amines often form highly crystalline oxalate salts .[1] This is superior to HCl salts, which can be hygroscopic.[1]
Protocol:
-
Dissolve crude amine in a minimal amount of Ethanol or Acetone.[1]
-
Add 1.05 equivalents of Oxalic Acid (dissolved in warm Ethanol).
-
Cool slowly to 0°C. The amine-oxalate salt will precipitate.[1]
-
Filter and wash with cold ether.[1]
-
Recovery: Suspend salt in water, basify with NaOH, and extract with DCM.
Distillation
Many trimethyl-heterocycles (e.g., 2,3,5-trimethylpyrazine, bp ~171°C) are volatile liquids.
-
Vacuum Distillation: Preferred for >1g scales.[1]
-
Bulb-to-Bulb (Kugelrohr): Ideal for 100mg–1g scales to separate from polymeric impurities (tar).[1]
Troubleshooting & FAQs
Q1: I tried acid-base extraction on Trimethylpyrazine, but I lost my product. Where is it? Diagnosis: You likely used weak acid (e.g., 5% citric acid or pH 4 buffer).[1] Solution: Trimethylpyrazine (pKa ~2.[1][2]0) is a very weak base.[1] At pH 4, it is still >99% neutral and remains in the organic layer (with your impurities).[1] You must use 1M–3M HCl to drive it into the aqueous phase.[1]
Q2: My compound streaks on the TLC plate even with TEA. What now? Diagnosis: The concentration of amine on the TLC spot is too high, locally overwhelming the buffering capacity. Solution: Dip your TLC plate in a solution of 10% TEA in Acetone and dry it before spotting your sample. This pre-saturates the silica.[1]
Q3: I see "ghost peaks" in my LC-MS after injecting these samples. Diagnosis: Trimethyl-substituted amines are "sticky" and can adsorb to stainless steel or injector ports. Solution: Include 0.1% Formic Acid or Ammonium Formate in your needle wash and run a blank injection with high organic content between samples.[1]
Q4: Can I use the TCA (Trichloroacetic Acid) precipitation method? Analysis: While TCA precipitation is effective for general amines [1], it works best for stronger bases.[1] For weak heterocyclic bases (pyrazines), the salt may be unstable or soluble in the organic precipitant.[1] Stick to Oxalate crystallization for these specific heterocycles.
References
-
TCA Purification Method: Beilstein J. Org.[1] Chem.2022 , 18, 228–234.[1] "Trichloroacetic acid fueled practical amine purifications."[1]
-
Amine Chromatography: J. Chromatogr. A.2010 , 1217(6), 858-880.[1] "The challenges of the analysis of basic compounds by HPLC." [1]
-
Pyrazine Properties: PubChem Compound Summary for CID 26808, 2,3,5-Trimethylpyrazine.[1][3][1]
-
Collidine Properties: PubChem Compound Summary for CID 7953, 2,4,6-Trimethylpyridine.[1][4][1]
-
Recrystallization Strategies: University of Rochester, Dept. of Chemistry.[1] "Tips & Tricks: Recrystallization."[1]
Sources
Validation & Comparative
A Comparative Crystallographic Guide to Imidazo[4,5-c]pyridine Derivatives
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, primarily due to its structural analogy to purines. This core is present in a variety of compounds investigated for diverse therapeutic applications. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. While the crystal structure for the specific compound 2,3,4-trimethyl-3H-imidazo[4,5-c]pyridine is not publicly available, this guide provides a comparative analysis of two related structures: the parent 1H-imidazo[4,5-c]pyridine and the more complex derivative, 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. This comparison will illuminate the foundational structural features of the imidazo[4,5-c]pyridine ring system and the influence of substitution on its crystal packing.
Comparative Analysis of Crystal Structures
A direct comparison of the crystallographic parameters of the unsubstituted parent heterocycle and a more complex derivative highlights the impact of functionalization on the crystal lattice. The data presented below was obtained from the Cambridge Crystallographic Data Centre (CCDC) and peer-reviewed literature.
| Parameter | 1H-Imidazo[4,5-c]pyridine | 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea[1] |
| CCDC Number | 742833 | Not directly available, data from publication |
| Chemical Formula | C₆H₅N₃ | C₁₄H₁₁Cl₂N₅O |
| Molecular Weight | 119.12 g/mol | 336.18 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Fdd2 | P2₁/n |
| a (Å) | 16.533(3) | 8.9368(3) |
| b (Å) | 19.334(4) | 17.2369(4) |
| c (Å) | 3.7383(7) | 10.3805(3) |
| α (°) | 90 | 90 |
| β (°) | 90 | 114.216(4) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1193.3(4) | 1458.33(7) |
| Z | 8 | 4 |
The parent 1H-imidazo[4,5-c]pyridine crystallizes in the orthorhombic space group Fdd2, indicating a higher symmetry compared to the substituted derivative, which adopts a monoclinic P2₁/n space group[1]. This difference in symmetry is a direct consequence of the bulkier and more complex substituents on the latter, which disrupt the simpler packing arrangement of the unsubstituted core. The unit cell volume is also significantly larger for the substituted compound to accommodate the larger molecule[1].
Experimental Protocols
Synthesis and Crystallization of Imidazo[4,5-c]pyridine Derivatives
The synthesis of the imidazo[4,5-c]pyridine core generally involves the cyclization of a suitably substituted diaminopyridine. The following is a generalized, representative protocol based on established methods in the literature[2][3].
Step 1: Synthesis of a 2-Substituted-1H-imidazo[4,5-c]pyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminopyridine (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in polyphosphoric acid (PPA) (10-20 times the weight of the diaminopyridine).
-
Reaction: Heat the mixture to 150-180 °C with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
-
Isolation: Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) or by column chromatography on silica gel.
Step 2: Single Crystal Growth
High-quality single crystals are essential for X-ray diffraction analysis. Slow evaporation is a common and effective method for growing crystals of small organic molecules.
-
Solution Preparation: Dissolve the purified imidazo[4,5-c]pyridine derivative in a suitable solvent or solvent mixture (e.g., ethanol/chloroform) to form a nearly saturated solution at room temperature[1].
-
Crystallization: Loosely cap the vial or flask containing the solution to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and dry them on filter paper.
Single-Crystal X-ray Diffraction: A Standard Protocol
The following outlines a typical experimental workflow for the structural elucidation of a small organic molecule using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil. The mounted crystal is then placed on the diffractometer.
-
Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, collects a series of diffraction images as the crystal is rotated through a range of angles.
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray beams.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.
Conclusion
While the crystal structure of this compound remains elusive in public databases, a comparative analysis of related known structures provides valuable insights into the crystallographic properties of this important heterocyclic system. The provided generalized experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction serve as a practical guide for researchers aiming to elucidate the structures of novel imidazo[4,5-c]pyridine derivatives. Such structural data is indispensable for advancing the development of new therapeutic agents based on this versatile scaffold.
References
-
Krause, M.; Foks, H.; Gobis, K. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules2017 , 22(3), 399. [Link]
-
Gobec, S.; et al. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Comb. Sci.2012 , 14(1), 55-65. [Link]
-
Kandri Rodi, Y.; et al. 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. Acta Crystallographica Section E: Structure Reports Online2014 , 70(Pt 2), o155. [Link]
Sources
Reference Standards for 2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine: A Technical Comparison and Qualification Guide
Topic: Reference standards for 2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine Analysis CAS: 64369-08-0 Content Type: Publish Comparison Guide
Strategic Overview: The Criticality of CAS 64369-08-0
This compound (CAS 64369-08-0) represents a specialized heterocyclic core often encountered in two distinct high-stakes contexts: as a key intermediate in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and as a potential process impurity in pyridine-based pharmaceutical ingredients.
For drug development professionals, the integrity of this reference standard is non-negotiable. Unlike common solvents or reagents, this compound possesses a fused imidazo-pyridine scaffold that is prone to tautomerism and specific degradation pathways. An impure standard leads to erroneous quantitation of genotoxic impurities (GTIs) or misinterpretation of Structure-Activity Relationships (SAR).
This guide objectively compares available sourcing options and mandates a self-validating protocol for establishing "Primary Standard" status in-house when pharmacopeial standards are unavailable.
Comparative Analysis: Sourcing the Standard
Currently, no USP or EP primary reference standard exists for this specific isomer. Researchers must choose between Commercial Certified Reference Materials (CRMs) or Custom Synthesis.
Table 1: Comparative Matrix of Reference Standard Sources
| Feature | Option A: Commercial CRM (e.g., MolCore, BidePharm) | Option B: Custom Synthesis / In-House | Option C: Research Grade Reagent |
| Purity Guarantee | High (>98% HPLC) | Variable (Depends on purification) | Moderate (>95%) |
| Traceability | CoA provided (H-NMR, LC-MS) | Full synthetic history known | Limited (often just H-NMR) |
| Water Content | Quantified (Karl Fischer) | Must be determined | Often hygroscopic/Unknown |
| Isotopic Purity | Natural Abundance | Deuterated analogs possible | Natural Abundance |
| Cost/Lead Time | $100–$500 / 1-2 Weeks | High Cost / 4-8 Weeks | Low Cost / Immediate |
| Recommended Use | Routine QC, Impurity Quantification | MS Internal Standard, GLP Tox Studies | Early Discovery/Screening |
Expert Insight: For GMP release testing or late-stage stability studies, Option A is acceptable only if the vendor provides a quantitative NMR (qNMR) assay value. If not, you must treat the material as a crude reagent and perform the Standard Qualification Protocol (Section 3) to assign a potency factor.
Technical Specifications & Qualification Protocol
To trust a standard of this compound, you must validate its identity and potency. The fused imidazole ring introduces basicity, making the compound sensitive to pH changes and potentially hygroscopic (forming hydrates).
A. Structural Identity (Self-Validating)
-
1H-NMR (DMSO-d6): Look for three distinct methyl singlets.
- ppm (C2-Me, imidazole ring).
- ppm (N3-Me, N-methyl group).
- ppm (C4-Me, pyridine ring).
-
Diagnostic: The aromatic protons on the pyridine ring (H6, H7) should show characteristic coupling (
Hz).
-
LC-MS: ESI+ mode. Expect
m/z.
B. Potency Assignment (The "Mass Balance" Approach)
Do not assume the label purity (e.g., "98%") is the assay value. Calculate the potency on an "as-is" basis using the following equation:
graphic Purity × ( 1 − % Water + % Solvents + % Inorganics 100 ) \text{Potency}graphic Purity} \times (1 - \frac{% \text{Water} + % \text{Solvents} + % \text{Inorganics}}
-
Chromatographic Purity: Determined via HPLC-UV (Area %).
-
Water: Determined via Karl Fischer (KF) titration.
-
Residual Solvents: Determined via GC-Headspace.
Experimental Protocol: Validated HPLC Method
This method is designed to separate this compound from likely synthetic precursors (diaminopyridines) and regioisomers.
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
mm, 3.5 µm). -
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH is crucial to suppress protonation of the imidazole, improving peak shape.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic core) and 210 nm (impurities).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5%
60% B -
15-20 min: 60%
95% B
-
Causality of Choice:
-
Basic pH Buffer: Imidazo[4,5-c]pyridines are basic. Acidic mobile phases (formic acid) often lead to peak tailing due to interaction with residual silanols. Ammonium acetate at pH 9 ensures the molecule is neutral, sharpening the peak.
-
Gradient Slope: The "2-15 min" ramp is optimized to resolve the N-methyl regioisomers which often co-elute in isocratic methods.
Visual Analytical Workflows
Diagram 1: Reference Standard Qualification Decision Tree
This workflow dictates how to handle incoming material based on its documentation and intended use.
Caption: Decision logic for qualifying CAS 64369-08-0. Material without qNMR data requires full "Mass Balance" characterization before use in quantitative assays.
Diagram 2: HPLC Method Mechanism
Visualizing the separation logic for the imidazo[4,5-c]pyridine core.
Caption: Mechanistic separation of this compound. High pH mobile phase prevents peak tailing by neutralizing the basic imidazole nitrogen.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
